molecular formula C77H156O B14263714 18,23-Dioctadecylhentetracontan-1-OL CAS No. 136841-68-4

18,23-Dioctadecylhentetracontan-1-OL

Cat. No.: B14263714
CAS No.: 136841-68-4
M. Wt: 1098.1 g/mol
InChI Key: XSFVHOZETZSJDL-UHFFFAOYSA-N
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Description

18,23-Dioctadecylhentetracontan-1-OL is a long-chain primary fatty alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18,23-Dioctadecylhentetracontan-1-OL typically involves multi-step organic reactions. One common method is the reduction of corresponding fatty acids or esters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of fatty acid esters derived from natural sources like vegetable oils. This process is conducted under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel.

Chemical Reactions Analysis

Types of Reactions

18,23-Dioctadecylhentetracontan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a metal catalyst are used.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

18,23-Dioctadecylhentetracontan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for potential therapeutic applications due to its biocompatibility and low toxicity.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of 18,23-Dioctadecylhentetracontan-1-OL involves its interaction with lipid bilayers in cell membranes. The long carbon chain allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

Similar Compounds

    Octadecan-1-ol: A long-chain primary fatty alcohol with a shorter carbon chain.

    Hexadecan-1-ol: Another long-chain fatty alcohol with an even shorter carbon chain.

Uniqueness

18,23-Dioctadecylhentetracontan-1-OL is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability.

Properties

CAS No.

136841-68-4

Molecular Formula

C77H156O

Molecular Weight

1098.1 g/mol

IUPAC Name

18,23-dioctadecylhentetracontan-1-ol

InChI

InChI=1S/C77H156O/c1-4-7-10-13-16-19-22-25-28-32-37-42-47-52-57-62-69-76(70-63-58-53-48-43-38-33-29-26-23-20-17-14-11-8-5-2)73-66-67-74-77(71-64-59-54-49-44-39-34-30-27-24-21-18-15-12-9-6-3)72-65-60-55-50-45-40-35-31-36-41-46-51-56-61-68-75-78/h76-78H,4-75H2,1-3H3

InChI Key

XSFVHOZETZSJDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCO

Origin of Product

United States

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